N-benzyl-2,2-diphenylacetamide

Description

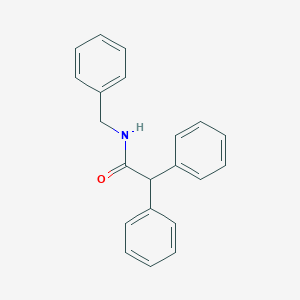

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNYUXKHXWWWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325227 | |

| Record name | N-benzyl-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-26-4 | |

| Record name | NSC409373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-2,2-DIPHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2,2 Diphenylacetamide and Its Derivatives

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond is a central transformation in organic synthesis, and a multitude of methods have been developed for this purpose. These approaches can be broadly categorized into classical activation methods and more recent direct catalytic strategies, which offer improvements in efficiency and environmental impact.

Nucleophilic acyl substitution is the quintessential reaction for forming amide bonds. libretexts.orgmasterorganicchemistry.com This strategy involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl halide or an acid anhydride. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the activated acyl compound, leading to the formation of a tetrahedral intermediate. libretexts.orgbyjus.com Subsequently, this intermediate collapses, expelling the leaving group (e.g., a halide or carboxylate) and reforming the carbonyl double bond to yield the final amide product. libretexts.orgopenstax.org

For the synthesis of N-benzyl-2,2-diphenylacetamide, this would typically involve the conversion of diphenylacetic acid to diphenylacetyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is then treated with benzylamine (B48309). The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. This method is highly reliable and broadly applicable, though it involves multiple steps and generates stoichiometric waste. masterorganicchemistry.com

General Reaction Scheme for Nucleophilic Acyl Substitution

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Activation | Diphenylacetic acid + SOCl₂ | Diphenylacetyl chloride | The carboxylic acid is converted into a more reactive acyl chloride. |

| 2. Coupling | Diphenylacetyl chloride + Benzylamine | This compound | The amine attacks the acyl chloride, forming the amide bond and releasing HCl. |

The direct formation of an amide from a carboxylic acid and an amine is the most atom-economical approach, producing only water as a byproduct. However, this reaction is challenging because amines are basic and carboxylic acids are acidic, leading to the formation of a highly unreactive ammonium-carboxylate salt. masterorganicchemistry.comlibretexts.org Overcoming this requires forcing conditions, such as high temperatures (pyrolysis) to drive off water, which are not suitable for many functionalized molecules. masterorganicchemistry.comacs.orglibretexts.org

To facilitate this transformation under milder conditions, coupling reagents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a good leaving group, which can then be displaced by the amine via nucleophilic acyl substitution. libretexts.orglibretexts.org Another approach involves metal catalysis. For instance, nickel(II) chloride (NiCl₂) has been shown to be an effective and recyclable catalyst for the direct amidation of phenylacetic acid and benzylamine derivatives in toluene (B28343) at elevated temperatures, proceeding smoothly without the need for a drying agent. nih.govresearchgate.net

Catalytic Direct Amidation of Phenylacetic Acid with Benzylamine

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NiCl₂ (10 mol%) | Toluene | 110 | 20 | >95 |

| (CH₃COO)₂Ni | Toluene | 110 | 20 | ~80 |

| Ni(acac)₂ | Toluene | 110 | 20 | ~75 |

| None | Toluene | 110 | 20 | <5 |

Data sourced from studies on phenylacetic acid and benzylamine derivatives. nih.govresearchgate.net

Modern synthetic methods have introduced novel strategies for amide synthesis that bypass traditional precursors. Palladium-catalyzed carbonylation of C(sp³)–H bonds is one such advanced approach. acs.org This method enables the direct functionalization of aliphatic C-H bonds. The general mechanism involves the use of a directing group, often a native amide functionality, to guide a palladium(II) catalyst to a specific C(sp³)–H bond. nih.govbohrium.com

Following C–H activation to form a palladacycle, carbon monoxide (CO) inserts into the palladium-carbon bond. The resulting acyl-palladium intermediate then undergoes reductive elimination with an amine to forge the amide bond. In many reported cases, particularly with β-C(sp³)–H carbonylation of aliphatic amides, the reaction proceeds via an intramolecular C–N reductive elimination to yield succinimides, which can be subsequently hydrolyzed to access 1,4-dicarbonyl compounds. acs.org While not a direct route to this compound itself, this technology represents a powerful tool for synthesizing complex amide derivatives from simple alkane precursors. nih.govbohrium.com

Cobalt-porphyrin complexes have emerged as effective catalysts for a variety of radical-mediated transformations. wikipedia.org In the context of amide synthesis, they catalyze carbene carbonylation reactions, providing a catalytic route to highly reactive ketene (B1206846) intermediates. nih.govnih.gov The process is initiated by the reaction of the cobalt(II)-porphyrin catalyst with a diazo compound or a tosylhydrazone, which serves as a carbene precursor. nih.gov

This generates a cobalt(III)-carbene radical species, which readily undergoes a radical addition to carbon monoxide. nih.gov The resulting intermediate fragments to release a ketene. This ketene can be generated and trapped in a one-pot cascade reaction. The addition of an amine, such as benzylamine, to the reaction mixture allows for the in-situ trapping of the ketene to form the corresponding amide. nih.govnih.gov This methodology offers a unique approach to amides from non-carboxylic acid starting materials under relatively mild conditions.

In the pursuit of greener and more sustainable chemical processes, boric acid has been identified as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgorgsyn.org This method stands as a viable alternative to traditional methods that use stoichiometric activating agents, which suffer from poor atom economy and generate significant waste. orgsyn.orgorgsyn.org

The mechanism of boric acid catalysis is believed to involve the formation of acyloxyboron intermediates from the reaction between the carboxylic acid and boric acid. rsc.org This activation of the carboxyl group facilitates the nucleophilic attack by the amine. A critical aspect of this method is the removal of water, which is a byproduct of both the intermediate formation and the final amide-forming step. This is typically achieved by using molecular sieves or azeotropic distillation to drive the equilibrium toward the product. rsc.orgacs.org The scope of boric acid-catalyzed amidation is broad, and it has been successfully applied to the synthesis of various medicinally relevant amides. orgsyn.orgorgsyn.org

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling. researchgate.netdoaj.org Sulfated tungstate (B81510) has been developed as a new, reusable, and environmentally benign solid heterogeneous catalyst for direct amide formation. rsc.orgrsc.org This solid acid catalyst effectively promotes the condensation of carboxylic acids and amines, aligning with green chemistry principles by avoiding reagents with poor atom economy. rsc.orgrsc.orgchem960.com

The use of sulfated tungstate provides a practical and efficient process for amidation. The reaction conditions are generally mild, and the solid nature of the catalyst simplifies product isolation to a simple filtration step. researchgate.net The catalyst has demonstrated high stability and can be recycled multiple times without a significant loss of activity, making it a promising option for large-scale industrial applications. rsc.orgresearchgate.netresearchgate.net

Comparison of Catalytic Direct Amidation Methods

| Catalytic System | Catalyst Type | Key Advantages | Typical Conditions |

|---|---|---|---|

| Boric Acid | Homogeneous | Inexpensive, low toxicity, green. orgsyn.org | Requires water removal (azeotropic reflux). acs.org |

| Sulfated Tungstate | Heterogeneous | Reusable, easy product isolation, stable. rsc.orgrsc.org | Solvent-free or high-boiling solvent. researchgate.net |

| Nickel(II) Chloride | Homogeneous | Low cost, good reactivity. researchgate.net | Toluene, 110°C, sealed vessel. nih.gov |

Catalyst-Free Amide Synthesis

The formation of an amide bond is a cornerstone of organic synthesis. While often facilitated by catalysts, catalyst-free methods for the synthesis of this compound are accessible through fundamental chemical reactions. One of the most direct catalyst-free approaches is the thermal condensation of diphenylacetic acid with benzylamine. This method involves heating the two reactants, typically at high temperatures (above 100°C), to drive off water and form the amide bond. The primary challenge in this approach is the potential for the carboxylic acid and amine to form a stable ammonium (B1175870) carboxylate salt, which requires significant thermal energy to dehydrate.

A more common and highly efficient "catalyst-free" method involves the use of an activated carboxylic acid derivative, such as an acyl chloride. In this two-step process, diphenylacetic acid is first converted to diphenylacetyl chloride. This is often achieved by reacting the acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diphenylacetyl chloride is a highly reactive electrophile.

The second step is the reaction of diphenylacetyl chloride with benzylamine. This reaction is typically rapid and exothermic, proceeding readily without the need for a catalyst. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond of this compound. The hydrogen chloride byproduct is typically neutralized by using a slight excess of benzylamine or by adding an external, non-catalytic base like triethylamine. This method is widely used due to its high yields and reliability.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into amide synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Environments

Solvent-free, or "dry media," reactions represent a significant advancement in green synthesis. By eliminating the solvent, this approach reduces chemical waste, lowers costs associated with solvent purchase and disposal, and can simplify product purification. For the synthesis of related amide structures, solvent-free conditions have been successfully applied, particularly in conjunction with microwave irradiation.

In a study on the alkylation of N-phenyl-2-phenylacetamide with benzyl (B1604629) chloride, powdered potassium hydroxide (B78521) was used as a base in a solvent-free system. researchgate.net The reactants were mixed and subjected to microwave irradiation, leading to the formation of the N-benzylated product in high yield. researchgate.net This methodology is directly applicable to the synthesis of this compound from a suitable precursor like 2,2-diphenylacetamide (B1584570) and benzyl chloride, avoiding the need for bulk organic solvents.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purity. The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and efficient heating.

The benzylation of N-phenyl-2-phenylacetamide under microwave irradiation provides a clear precedent for this technology's application. researchgate.net In this solvent-free approach, reaction times were as short as five minutes, with yields of the desired N-benzyl product reaching nearly 70%. researchgate.net Such a technique could be optimized for the reaction between diphenylacetyl chloride and benzylamine, potentially offering a much faster and more energy-efficient route to this compound compared to traditional reflux methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Alkylation Data based on the analogous reaction of N-phenyl-2-phenylacetamide. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 0.5 - 5 minutes |

| Solvent | Toluene | Solvent-free |

| Energy Input | Indirect, slow heating | Direct, rapid heating |

| Typical Yield | Variable, often requires extended time | High (up to ~70%) |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

The synthesis of this compound can be evaluated using this metric by comparing two primary pathways:

Direct Condensation Route : Diphenylacetic Acid + Benzylamine → this compound + H₂O

This pathway is highly atom-economical, with water being the only byproduct.

Acyl Chloride Route : Step 1: Diphenylacetic Acid + SOCl₂ → Diphenylacetyl Chloride + SO₂ + HCl Step 2: Diphenylacetyl Chloride + Benzylamine → this compound + HCl

This route has a lower atom economy due to the generation of byproducts in both steps (SO₂, HCl).

Table 2: Atom Economy Calculation for Synthetic Routes

| Route | Reactants | Reactant Molecular Weight ( g/mol ) | Product | Product Molecular Weight ( g/mol ) | Byproducts | Atom Economy (%) |

| Direct Condensation | Diphenylacetic Acid (C₁₄H₁₂O₂) + Benzylamine (C₇H₉N) | 212.24 + 107.15 = 319.39 | This compound (C₂₁H₁₉NO) | 301.38 | H₂O | (301.38 / 319.39) * 100 ≈ 94.4% |

| Acyl Chloride (Step 2) | Diphenylacetyl Chloride (C₁₄H₁₁ClO) + Benzylamine (C₇H₉N) | 230.68 + 107.15 = 337.83 | This compound (C₂₁H₁₉NO) | 301.38 | HCl | (301.38 / 337.83) * 100 ≈ 89.2% |

While the direct condensation route has a superior theoretical atom economy, the acyl chloride route is often preferred for its higher reaction rates and yields under milder conditions, highlighting a common trade-off between atom economy and practical reaction efficiency.

Derivatization Strategies and Analogous Scaffold Synthesis

Modification of Benzyl Substituents

Creating derivatives of this compound with modified benzyl groups is a key strategy for exploring structure-activity relationships in medicinal chemistry and materials science. This is readily achieved by employing substituted benzylamines in the final step of the synthesis.

The reaction of diphenylacetyl chloride with a variety of commercially available or synthetically prepared benzylamines can generate a library of analogous compounds. For example, using 4-methylbenzylamine, 4-chlorobenzylamine, or 4-methoxybenzylamine (B45378) would yield derivatives with electron-donating or electron-withdrawing groups on the benzyl ring. This approach allows for systematic tuning of the molecule's electronic and steric properties. Studies on the synthesis of other N-substituted acetamide (B32628) series have demonstrated the robustness of this synthetic strategy, showing that various anilines and amines can be successfully reacted with acyl chlorides to produce a diverse set of final compounds.

Table 3: Potential Derivatives from Substituted Benzylamines

| Benzylamine Reactant | Resulting N-Substituent | Potential Property Modification |

| Benzylamine | N-benzyl | Parent Compound |

| 4-Chlorobenzylamine | N-(4-chlorobenzyl) | Introduces halogen bond donor, alters electronics |

| 4-Methylbenzylamine | N-(4-methylbenzyl) | Increases lipophilicity, minor electronic change |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl) | Introduces hydrogen bond acceptor, electron-donating |

| 2-Fluorobenzylamine | N-(2-fluorobenzyl) | Alters conformation and electronic properties |

This derivatization strategy provides a flexible platform for generating novel molecules based on the this compound scaffold for various research applications.

Manipulation of the Diphenylacetamide Core

One of the primary methods for synthesizing derivatives of this compound involves the direct manipulation of the pre-formed diphenylacetamide structure. Alkylation reactions, in particular, offer a versatile route to introduce a variety of substituents onto the amide nitrogen or the α-carbon.

The alkylation of N-substituted 2-phenylacetamides, which are structurally similar to the diphenylacetamide core, has been studied to understand the reactivity of the amide group. researchgate.netsemanticscholar.orgresearchgate.net These studies reveal that alkylation can occur at the nitrogen atom (N-alkylation), the α-carbon (C-alkylation), or the oxygen atom (O-alkylation), with the distribution of products being highly dependent on the reaction conditions. semanticscholar.orgsemanticscholar.org

In a study analogous to the modification of this compound, the benzylation of N-benzyl-2-phenylacetamide was investigated using benzyl chloride in the presence of powdered potassium hydroxide. researchgate.net This reaction serves as a model for introducing substituents to the diphenylacetamide core. The primary product of such reactions is typically the N-alkylation product, although C-alkylation and O-alkylation products can also be formed, particularly with changes in temperature, solvent, and the presence of phase-transfer catalysts. semanticscholar.orgsemanticscholar.org The reactivity of N-benzyl-2-phenylacetamide was found to be influenced by both steric and polar effects. researchgate.net

The general outcomes of alkylating N-substituted phenylacetamides under basic conditions can be summarized as follows:

| Reaction Type | Typical Conditions | Primary Product | Potential Byproducts |

|---|---|---|---|

| N-Alkylation | Equimolar reactants, moderate temperature | N,N-disubstituted acetamide | C-alkylated and O-alkylated products |

| C-Alkylation | Strong base, aprotic solvent | α-substituted acetamide | N-alkylated and di-C-alkylated products |

| O-Alkylation | Use of silver oxide (Ag₂O) as catalyst | Imino ether | Rearrangement to N-alkylated product |

This table provides a generalized summary based on studies of related phenylacetamides. semanticscholar.org

Preparation of Related Amide Scaffolds (e.g., α-Diazoacetates)

The synthesis of this compound derivatives can also be approached through the preparation of versatile intermediate scaffolds, such as α-diazoacetamides. These compounds are valuable precursors in organic synthesis, enabling a variety of transformations including carbene insertion and cyclopropanation reactions.

Several general methodologies exist for the synthesis of α-diazo amides. whiterose.ac.uk One common approach involves the acylation of a primary or secondary amine with an α-diazoacetyl chloride, followed by an elimination step. whiterose.ac.uk This method allows for the introduction of diverse amine functionalities.

Another prevalent method is the diazo transfer reaction, where an active methylene (B1212753) compound is reacted with a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base. whiterose.ac.uk For the synthesis of an α-diazo-2,2-diphenylacetamide scaffold, a suitable precursor would be a 2,2-diphenylacetamide with an available α-hydrogen. However, as this compound itself lacks an α-hydrogen, this method would be more applicable to the synthesis of related structures where at least one of the phenyl groups is replaced by hydrogen.

A general scheme for the synthesis of α-diazo acetamides via diazo transfer is presented below:

| Step | Reagents | Purpose |

|---|---|---|

| 1 | Active methylene amide, 4-acetamidobenzenesulfonyl azide (p-ABSA) | Introduction of the diazo group |

| 2 | Base (e.g., Triethylamine, DBU) | Facilitates the diazo transfer |

This table outlines a general procedure for diazo transfer reactions to form α-diazo amides. whiterose.ac.uk

The resulting α-diazo-diphenylacetamide scaffold could then be further elaborated to introduce various functionalities, potentially leading to a diverse library of this compound derivatives.

Transamidation Reactions

Transamidation represents another synthetic strategy for the preparation of this compound. This method involves the exchange of the amine portion of an existing amide with a different amine. While the direct transamidation of unactivated amides can be challenging, several catalytic systems have been developed to facilitate this transformation. nih.gov

The reaction typically requires a catalyst to activate the amide bond, making it susceptible to nucleophilic attack by the incoming amine. nih.gov Various catalysts, including those based on iron, copper, and zirconium, as well as metal-free approaches using reagents like L-proline, have been reported for transamidation reactions. nih.govresearchgate.net

For the synthesis of this compound, a potential transamidation route could involve the reaction of a different N-substituted-2,2-diphenylacetamide with benzylamine. The success of this reaction would depend on the relative nucleophilicity of benzylamine and the departing amine, as well as the choice of catalyst and reaction conditions.

A representative overview of conditions for catalytic transamidation is shown in the following table:

| Catalyst System | Amide Substrate | Amine Substrate | General Conditions |

|---|---|---|---|

| Iron(III) salts | Primary, secondary, and tertiary amides | Primary and secondary amines | Solvent-free or in a suitable solvent, often with heating |

| Copper(II) acetate | N-aryl amides | Aliphatic amines | tert-Amyl alcohol as solvent |

| L-proline | Carboxamides | Various amines | Solvent-free conditions |

This table summarizes general conditions for various catalytic transamidation reactions. nih.gov

The application of these transamidation methodologies could provide an alternative and potentially more convergent route to this compound and its derivatives, particularly when starting from readily available amide precursors.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis in Structural Determination

Spectroscopic methods are fundamental in elucidating the structure of N-benzyl-2,2-diphenylacetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) and diphenyl groups, as well as the methylene (B1212753) (-CH2-) and amide (N-H) protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.20–7.38 ppm. rsc.org A singlet corresponding to the methine proton (-CH-) of the diphenylacetamide moiety is observed around δ 4.98 ppm. The methylene protons of the benzyl group typically appear as a doublet at approximately δ 4.45 ppm, and a broad singlet for the amide proton is often seen around δ 6.25 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, the spectrum shows signals for the carbonyl carbon, the aromatic carbons, the methine carbon, and the methylene carbon. The carbonyl carbon (C=O) signal is typically found in the downfield region, around δ 171.5 ppm. The aromatic carbons resonate in the range of δ 127–141 ppm. The methine carbon of the diphenylmethyl group appears around δ 58.7 ppm, while the methylene carbon of the benzyl group is observed at approximately δ 44.1 ppm.

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic-H | 7.20-7.38 | Multiplet | Phenyl & Benzyl groups |

| -CH- | 4.98 | Singlet | Diphenylmethyl group |

| -CH₂- | 4.45 | Doublet | Benzyl group |

| N-H | 6.25 | Broad Singlet | Amide group |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| C=O | 171.5 | Carbonyl group |

| Aromatic-C | 127-141 | Phenyl & Benzyl groups |

| -CH- | 58.7 | Diphenylmethyl group |

| -CH₂- | 44.1 | Benzyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A strong absorption band for the amide carbonyl group (C=O) stretching is typically observed around 1634-1656 cm⁻¹. rsc.orgacs.org The N-H stretching vibration of the secondary amide appears as a distinct band in the region of 3311-3446 cm⁻¹. rsc.orgacs.org Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are seen around 3030-3060 cm⁻¹ and 2930 cm⁻¹, respectively. acs.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3311-3446 |

| Aromatic C-H Stretch | 3030-3060 |

| Aliphatic C-H Stretch | 2930 |

| C=O Stretch (Amide I) | 1634-1656 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecule is determined, which allows for the confirmation of its elemental composition. For this compound (C₂₁H₁₉NO), the calculated molecular weight is approximately 301.15 g/mol . HRMS analysis would show a molecular ion peak ([M+H]⁺) that corresponds to this value with high accuracy, confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can further support the proposed structure by showing the loss of characteristic fragments, such as the benzyl group or the diphenylmethyl group.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid.

Conformational Analysis and Rotational Isomerism

The conformational landscape of this compound is dictated by the rotational barriers around its single bonds, particularly the amide C-N bond and the bonds connecting the bulky phenyl and benzyl substituents. While specific experimental or computational studies on the conformational analysis of this compound are not extensively documented in publicly available literature, its structural features allow for a detailed discussion of its expected conformational behavior based on well-established principles and studies of closely related compounds.

A primary characteristic of secondary and tertiary amides is the phenomenon of rotational isomerism, or the existence of distinct conformers due to the high barrier to rotation around the amide (N-C=O) bond. This high barrier arises from the partial double bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This results in two principal planar conformations: the E (trans) and Z (cis) isomers.

In solution, many amides exist as a mixture of these two rotamers, which can often be observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between the E and Z forms is typically slow on the NMR timescale at room temperature, leading to the appearance of two distinct sets of signals for the atoms near the amide bond. For instance, studies on the structurally related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, have utilized both 1D and 2D NMR spectroscopy, alongside Density Functional Theory (DFT) calculations, to confirm the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br This study identified multiple stable conformations for both the E and Z isomers. scielo.br

Further evidence for the prevalence of rotational isomerism in compounds of this class comes from the analysis of N-benzyl-2,2-diphenyl-N-(prop-2-yn-1-yl)acetamide, a very close analog to the title compound. Research on this molecule explicitly notes the observation of two rotamers in its NMR spectrum, attributed to the dynamic nature of the amide group. rsc.org Similarly, investigations into N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide revealed complex NMR spectra due to the presence of amide rotamers in solution in a nearly 1:1 ratio. uni-goettingen.de

For this compound, a secondary amide, the trans (E) conformation, where the bulky diphenylmethyl group and the benzyl group are on opposite sides of the C-N bond, is expected to be sterically favored and thus the major isomer in solution. However, the presence of the cis (Z) isomer cannot be ruled out. The significant steric hindrance imposed by the two phenyl groups on one side of the amide and the benzyl group on the other would heavily influence the rotational barrier and the equilibrium populations of any existing rotamers.

Table 1: Research Findings on Rotational Isomerism in Structurally Related Amides

| Compound Name | Key Findings | Analytical Techniques |

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. Nine stable conformations (four Z and five E) were predicted. | 1D and 2D NMR Spectroscopy, DFT Calculations |

| N-benzyl-2,2-diphenyl-N-(prop-2-yn-1-yl)acetamide | Observation of two rotamers due to the dynamic amide group. | NMR Spectroscopy |

| N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide | NMR spectra were complex due to the presence of two closely similar amide rotamers in a 10:9 ratio. | NMR Spectroscopy, X-ray Diffraction |

| N-cycloalkenyl-N-benzyl α-haloacetamide derivatives | Decoalescence in NMR spectra attributed to the slowing of N-alkenyl bond rotation, revealing diastereotopicity. | Variable-Temperature NMR Spectroscopy |

Based on a comprehensive search, while the synthesis and basic characterization of this compound are documented, detailed mechanistic investigations into its gas-phase ion chemistry and specific catalytic reaction mechanisms, as outlined in the query, are not available in the public domain.

Specifically, there is no retrievable research data concerning:

Collision-Induced Dissociation (CID) Mechanisms: Fragmentation pathways of this specific molecule under CID conditions have not been described.

Single Electron Transfer (SET) Reactions: Information on SET reactions involving this compound and the formation of its radical anion is absent.

Ion-Neutral Complex Intermediates: The role of ion-neutral complexes in the gas-phase fragmentation of this compound has not been studied.

Catalytic Reaction Mechanisms: There are no available studies detailing the effects of different ligands on catalytic reactions involving this compound or identifying key intermediates within such catalytic cycles.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. Fulfilling the request would require speculating on mechanisms and fabricating data, which falls outside the scope of providing factual and verifiable information.

Mechanistic Investigations of N Benzyl 2,2 Diphenylacetamide Reactions

Catalytic Reaction Mechanisms

Activation Energy Calculations

Specific activation energy calculations for reactions involving N-benzyl-2,2-diphenylacetamide have not been reported in the reviewed literature. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to model its reactions and determine the energy barriers for potential transformations. Such studies would provide valuable insights into the kinetics and preferred pathways of its reactions.

Reactivity Studies and Transformation Pathways

Direct experimental studies on the oxidative, reductive, and rearrangement reactions of this compound are limited. However, the reactivity of the core functional groups—the amide linkage and the diphenylmethyl and benzyl (B1604629) moieties—can be considered to predict potential transformation pathways.

Oxidative Transformations

No specific oxidative transformations of this compound have been detailed in the surveyed literature. In principle, the benzylic C-H bonds of the N-benzyl group and the tertiary C-H bond of the diphenylmethyl group could be susceptible to oxidation under appropriate conditions, potentially leading to the formation of carbonyl compounds or other oxidized products. The specific outcomes would depend on the oxidant used and the reaction conditions.

Reductive Transformations

Similarly, specific reductive transformations of this compound are not described in the available literature. The amide functional group is generally resistant to reduction but can be reduced to the corresponding amine, N-(2,2-diphenylethyl)benzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The phenyl groups are typically stable to reduction under standard catalytic hydrogenation conditions that might otherwise affect other functional groups.

Rearrangement Reactions (e.g., Wolff Rearrangement, Wittig Rearrangement)

There is no literature evidence to suggest that this compound undergoes classical Wolff or Wittig rearrangements under typical conditions. The Wolff rearrangement is characteristic of α-diazoketones, a functionality absent in this molecule. The Wittig rearrangement involves the rearrangement of an ether containing an adjacent carbanion, which is not a structural feature of this compound. While other types of molecular rearrangements are conceivable, none have been specifically reported for this compound.

Computational Chemistry and Theoretical Modeling of N Benzyl 2,2 Diphenylacetamide

Simulation of Reaction Pathways and Energy Landscapes

Simulating reaction pathways and mapping out potential energy surfaces are essential for understanding reaction mechanisms, predicting product formation, and identifying transition states. For amide compounds, computational modeling has been used to explore both synthetic and degradation pathways.

In the context of amide formation, it has been proposed that excess carboxylic acid or amine can facilitate the reaction by complexing to the carbonyl group via hydrogen bonding, which assists in the nucleophilic attack by the amine. dur.ac.uk Molecular modeling studies have also been used to predict the most stable conformations of related amides, such as N-benzyl-2-phenylacetamide, suggesting that arrangements involving overlapping π-systems are favored. dur.ac.uk

Furthermore, theoretical calculations of potential energy surfaces are critical for understanding fragmentation reactions. purdue.edu For deprotonated N,2-diphenylacetamide derivatives, DFT calculations have mapped the energy landscape for the dissociation process. sioc-journal.cn These calculations demonstrated that the formation of a 4-nitrophenyl isocyanate radical anion from a substituted derivative was energetically much more favorable than the formation of a benzyl (B1604629) anion, providing a clear rationale for the observed product distribution in mass spectrometry experiments. sioc-journal.cn

Prediction of Spectroscopic Parameters and Conformational Dynamics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics and understanding the complex conformational dynamics of N-benzyl-2,2-diphenylacetamide. Due to the presence of a tertiary amide group, the molecule is expected to exhibit a hindered rotation around the C-N amide bond, leading to the existence of stable rotational isomers, or rotamers. scielo.brbeilstein-journals.org

A combined experimental and theoretical approach is typically employed. Methodologies such as DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)) and a polarizable continuum model (PCM) to simulate solvent effects can predict the geometries of multiple stable conformers. scielo.brnih.gov For analogous compounds like N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have successfully predicted several stable cis (E) and trans (Z) conformations. scielo.br It is anticipated that this compound would also possess a landscape of several low-energy E and Z rotamers.

The predicted structures can then be used to calculate spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can compute ¹H and ¹³C NMR chemical shifts for each stable rotamer. nih.gov These theoretical values can be compared with experimental NMR data. In similar N-benzyl amide systems, experimental NMR spectra often show a doubling of signals, which confirms the presence of a slow rotational equilibrium between different conformers in solution at room temperature. scielo.brwarwick.ac.uk By analyzing the coalescence of these signals at variable temperatures, the energy barriers for the interconversion between rotamers can be determined. beilstein-journals.orgwarwick.ac.uk

The table below illustrates the type of data that can be generated from a combined DFT and experimental NMR study on amide rotamers, based on findings for analogous compounds.

Table 1: Representative Data from Conformational Analysis of Amide Rotamers

| Parameter | Method | Finding |

|---|---|---|

| Stable Conformers | DFT (e.g., B3LYP/6-311+G(2d,p)) | Prediction of multiple stable E (cis) and Z (trans) rotamers. scielo.br |

| Rotational Energy Barrier (ΔG‡) | Variable-Temperature NMR | Quantification of the energy required for interconversion between rotamers. beilstein-journals.orgwarwick.ac.uk |

| NMR Chemical Shifts | GIAO-DFT Calculations | Prediction of distinct ¹H and ¹³C signals for each rotamer. nih.gov |

| Conformer Population | Boltzmann Distribution Analysis | Estimation of the relative abundance of each rotamer at a given temperature. scielo.br |

Electronic Properties and Their Influence on Reactivity

The electronic properties of this compound, such as electron distribution, frontier molecular orbitals (HOMO-LUMO), and electron affinity, are fundamental to its chemical reactivity. Computational modeling provides deep insights into how these properties are influenced by the molecule's inherent structure and by modifications with various substituent groups.

Electron affinity (EA) is a critical electronic parameter that dictates the ability of a molecule to accept an electron, forming a radical anion. This property is particularly relevant in understanding fragmentation mechanisms in mass spectrometry. Theoretical and experimental studies on closely related N,2-diphenylacetamide derivatives have demonstrated that the generation of radical anions during collision-induced dissociation is not a simple bond homolysis but rather a more complex process governed by the relative electron affinities of potential fragments. sioc-journal.cn

A proposed mechanism involves a heterolytic cleavage of the benzylic CH₂—CO bond to form an ion/neutral complex. A subsequent single electron transfer (SET) can occur within this complex. sioc-journal.cn This SET reaction is thermodynamically favorable only if the electron affinity of the neutral species is higher than that of the radical that would be formed from the anionic species. sioc-journal.cn For example, in the fragmentation of deprotonated N-(4-nitrophenyl)-2-phenylacetamide, the formation of a 4-nitrophenyl isocyanate radical anion is dominant because the electron affinity of 4-nitrophenyl isocyanate is significantly higher than that of the benzyl radical. sioc-journal.cn

Theoretical calculations using DFT can predict the electron affinities of different molecular fragments, thereby forecasting the most likely fragmentation pathways.

Table 2: Electron Affinity and its Role in Fragmentation

| Precursor Ion | Intermediate Complex | Condition for SET | Dominant Product Ion |

|---|

The introduction of substituents onto the phenyl rings of this compound can profoundly alter its electronic structure and, consequently, its reactivity and biological activity. researchgate.net Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which modify the electron density of the aromatic rings through inductive and resonance effects. lumenlearning.com

DFT calculations are instrumental in quantifying these effects by computing changes in molecular electrostatic potential, orbital energies (HOMO/LUMO), and charge distribution. nih.govboisestate.edu

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the aromatic rings. lumenlearning.com This enhances the electrophilicity of the molecule. For instance, in N-(4-nitrophenyl)-2-phenylacetamide, the potent electron-withdrawing nitro group makes the molecule more susceptible to specific fragmentation pathways. sioc-journal.cn Similarly, the presence of chloro-substituents on related diphenylacetamide structures has been shown to modulate reactivity.

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the rings, making the molecule a better nucleophile. lumenlearning.com These groups can stabilize cationic intermediates that may form during electrophilic substitution reactions.

Studies on various diphenylacetamide derivatives show that the polarity of the substituent often has a dominant influence on the molecule's properties and potential biological interactions. researchgate.net

Table 3: Predicted Effects of Substituents on the Electronic Properties of Acetamide (B32628) Derivatives

| Substituent Type | Example Group | Effect on Aromatic Ring | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density; increases electrophilicity | Alters fragmentation pathways; enhances reactivity towards nucleophiles | sioc-journal.cn |

| Halogen (Weakly Withdrawing) | Chloro (-Cl) | Inductively withdraws electron density | Increases electrophilicity; modulates bioactivity | |

| Alkyl (Weakly Donating) | Methyl (-CH₃) | Inductively donates electron density | Activates ring towards electrophilic substitution | lumenlearning.com |

| Alkoxy (Strongly Donating) | Methoxy (-OCH₃) | Donates electron density via resonance | Strongly activates ring towards electrophilic substitution | lumenlearning.com |

Advanced Applications in Materials Science and Supramolecular Chemistry

Amide-Based Ligands for Metal Complexation

The amide group within N-benzyl-2,2-diphenylacetamide and its analogues serves as an effective coordination site for metal ions. The oxygen atom of the carbonyl group, in particular, can act as a Lewis base, donating electron density to a metal center to form stable complexes. This capability is fundamental to the design of novel ligands for catalysis, luminescence, and material synthesis.

Research into related amide-based structures demonstrates their robust ability to form complexes with a variety of metals. For instance, amide-based ligands derived from biphenyl (B1667301) have been successfully used to synthesize solid complexes with lanthanide picrates. researchgate.net In one such complex, a europium(III) ion is nine-coordinated, binding to four oxygen atoms from the amide-based ligand and five oxygen atoms from picrate (B76445) co-ligands. researchgate.net Similarly, palladium(II) complexes have been formed with 2,2'-tellurobis(N,N-diphenyl acetamide), a ligand sharing the N,N-diphenyl acetamide (B32628) moiety, where the ligand forms a seven-membered chelate ring with the palladium(II) center. researchgate.net Other studies have shown that ligands like N-benzyl-N-nitrosohydroxylamine coordinate to copper(II) ions through two oxygen atoms, creating five-membered chelate rings. scirp.org These examples underscore the versatility of the acetamide framework in coordinating with transition metals and lanthanides, forming structurally diverse metal-organic assemblies.

Table 1: Examples of Metal Complexation with Related Amide-Based Ligands

| Ligand Structure | Metal Ion | Coordination Details | Resulting Complex Structure | Source |

|---|---|---|---|---|

| N-benzyl-2-{2′-[(benzyl-methyl-carbamoyl)-methoxy]-biphenyl-2-yloxy}-N-methyl-acetamide | Europium(III) (Eu³⁺) | Nine-coordinate Eu(III) ion bound to four oxygen atoms from the ligand. | Forms a two-dimensional netlike supramolecule via π–π stacking. | researchgate.net |

| 2,2′-tellurobis(N,N-diphenyl acetamide) | Palladium(II) (Pd²⁺) | Forms a seven-membered chelate ring with the Pd(II) ion. | Efficient catalyst for Suzuki–Miyaura coupling reactions. | researchgate.net |

| N-benzyl-N-nitrosohydroxylamine | Copper(II) (Cu²⁺) | Cu atom is coordinated by four oxygen atoms from two bidentate ligands. | Forms 5-membered chelate rings; complexes are packed in stacks. | scirp.org |

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. In the context of crystal engineering, molecules like this compound are designed to predictably form specific crystalline architectures. The interplay of hydrogen bonding and π–π stacking interactions, dictated by the molecule's functional groups and aromatic rings, governs this self-assembly process.

The amide functionality (–CONH–) is a classic hydrogen-bonding motif, containing both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the C=O group). This allows this compound and its derivatives to form robust and directional intermolecular connections.

Crystal structure analyses of analogous compounds reveal the prevalence of these interactions. For example, in the crystal structure of N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide, molecules are linked by bifurcated (N,C)—H⋯O hydrogen bonds, which generate infinite chains along a crystallographic axis. nih.gov Similarly, the structure of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide is stabilized by N—H⋯O hydrogen bonds. evitachem.com In more complex systems, such as N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, hydrogen bonding between the amide carbonyl of one molecule and a hydroxyl group of another leads to the formation of dimers, creating a large 14-membered ring. mdpi.com The importance of hydrogen bonding networks is also highlighted in reaction mechanisms, where they can be crucial for the success of certain synthetic transformations. uantwerpen.be

Table 2: Hydrogen Bonding Patterns in this compound Analogues

| Compound | Hydrogen Bond Type | Resulting Supramolecular Motif | Source |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide | (N,C)—H⋯O | Infinite chains along the a-axis. | nih.gov |

| N-(3,4-Difluorophenyl)-2,2-diphenylacetamide | N—H⋯O | Stabilization of the crystal lattice. | evitachem.com |

| N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide | O—H⋯O=C | Hydrogen-bonded dimers forming a 14-membered ring. | mdpi.com |

The multiple phenyl rings in this compound provide extensive surfaces for π–π stacking interactions. These non-covalent forces arise from the electrostatic and dispersion interactions between the electron clouds of aromatic systems and are fundamental in the organization of many organic materials. nih.govuva.es These interactions, while weaker than hydrogen bonds, play a critical role in stabilizing crystal structures and directing molecular assembly.

In the crystal structure of N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide, the lattice is further stabilized by π–π interactions with measured centroid–centroid distances of 3.8543 Å and 3.930 Å. nih.gov The structure of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide is also stabilized by C—H⋯π interactions. evitachem.com In the case of the europium complex with an amide-based ligand, intermolecular π–π stacking links the complex units together to form a two-dimensional, netlike supramolecule. researchgate.net This demonstrates how π-stacking can be a powerful tool for building higher-order structures from molecular components.

This compound as a Synthetic Precursor for Complex Molecules

Beyond its role in supramolecular chemistry, the this compound framework serves as a valuable starting material or intermediate for the synthesis of more elaborate molecular targets. Its structure can be strategically modified to build new functionalities and molecular architectures.

For instance, derivatives of this compound have been employed as key precursors in rearrangement and cyclization reactions. A study demonstrated that N-benzyl-N-(but-3-yn-2-yl)-2,2-diphenylacetamide can undergo a tBuOK-promoted Conia-ene type intramolecular cyclization to yield 4-methylenepyrrolidin-2-one (B13128065) systems under mild conditions. researchgate.net In another example, N-Benzyl-2-(but-3-en-1-ylamino)-2,2-diphenylacetamide was synthesized and subsequently used in a 2-aza-Cope rearrangement to produce α-substituted homoallylamines, which are themselves versatile synthetic intermediates. uantwerpen.be These transformations highlight the utility of the this compound scaffold in providing access to diverse and functionally complex molecules.

Table 3: Synthetic Transformations Using this compound Derivatives

| Precursor Molecule | Reaction Type | Product Class | Source |

|---|---|---|---|

| N-benzyl-N-(but-3-yn-2-yl)-2,2-diphenylacetamide | Base-promoted Conia-ene cyclization | 4-methylenepyrrolidin-2-one systems | researchgate.net |

| N-Benzyl-2-(but-3-en-1-ylamino)-2,2-diphenylacetamide | 2-aza-Cope rearrangement | α-Substituted homoallylamines | uantwerpen.be |

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Enhanced Amide Synthesis

The synthesis of amides, a cornerstone of organic chemistry, is continually evolving with the development of more efficient and environmentally benign catalytic systems. Traditional methods often require harsh conditions or stoichiometric activating agents. Recent research, however, has focused on catalytic approaches that offer higher yields, milder conditions, and greater atom economy.

One innovative approach involves the use of the boron-based reagent tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, for the direct amidation of carboxylic acids and amines. acs.orgacs.org This method has been successfully applied to synthesize N-benzyl-2,2-diphenylacetamide from diphenylacetic acid and benzylamine (B48309) in high yield (81%). acs.orgacs.org The reaction proceeds efficiently and offers a convenient alternative to traditional coupling agents. acs.org

Another promising area is the use of metal-substituted polyoxometalate (POM) catalysts. Specifically, a hafnium-substituted Dawson polyoxometalate, (Me₂NH₂)₁₄[Hf(µ-O)(H₂O)(α₂-P₂W₁₇O₆₁)₂], has been shown to effectively catalyze the formation of this compound. doi.org This reaction, conducted in DMSO at 90 °C, demonstrates the potential of POMs as robust, water-tolerant catalysts for amide bond formation. doi.org

Furthermore, photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. Visible light-mediated cross-coupling reactions using catalysts like iridium complexes (e.g., Ir-8) or organic dyes (e.g., perylene) have been developed for the synthesis of α-amino amides from ketimines and isocyanates. rsc.org While not a direct synthesis of this compound itself, these methods are highly relevant for creating structurally similar and complex amide scaffolds, achieving high yields (80-90%) at ambient temperature. rsc.org

Table 1: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst System | Reactants | Product | Yield | Conditions | Citation |

|---|---|---|---|---|---|

| B(OCH₂CF₃)₃ | Diphenylacetic acid, Benzylamine | This compound | 81% | Toluene (B28343), 80 °C | acs.orgacs.org |

| Hafnium-POM | Diphenylacetic acid, Benzylamine | This compound | Not specified | DMSO, 90 °C, 24h | doi.org |

| Ir-8 / Visible Light | N-benzyl-1,1-diphenylmethanimine, Benzyl (B1604629) isocyanate | N-benzyl-2-(benzylamino)-2,2-diphenylacetamide | 83% | MeCN, 20-30 °C | rsc.org |

Advanced Spectroscopic Techniques for Dynamic Studies

The characterization of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.org However, advanced applications of these techniques are providing deeper insights into the molecule's dynamic nature.

Due to restricted rotation around the amide C-N bond, certain substituted propargyl amides, which are structurally related to this compound, exhibit the presence of two distinct rotamers in their ¹H NMR spectra at room temperature. rsc.orgresearchgate.net This phenomenon, known as dynamic amide isomerism, can be studied using variable temperature NMR to determine the energy barrier for rotation. Such dynamic studies are crucial for understanding the conformational preferences and the three-dimensional structure of the molecule in solution, which can influence its reactivity and interactions with biological targets.

Fourier-transform infrared (FT-IR) spectroscopy is another powerful tool. Beyond simple functional group identification (e.g., the characteristic amide C=O stretch around 1634-1648 cm⁻¹), FT-IR can be used to analyze subtle electronic effects. acs.org Detailed analysis of vibrational modes can reveal information about hydrogen bonding and intramolecular charge transfer interactions, which are key to understanding the molecule's electronic properties and potential biological efficacy.

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition with high precision. rsc.org Tandem mass spectrometry (MS/MS) experiments on related N,2-diphenylacetamide derivatives have been used to study fragmentation mechanisms, revealing complex rearrangements and the formation of radical anions through intra-complex single electron transfer (SET) processes. researchgate.net These advanced mass spectrometry techniques offer profound insights into the intrinsic chemical properties and reactivity of the amide scaffold. researchgate.net

Integration of Machine Learning in Predictive Chemistry for Amide Scaffolds

The application of machine learning (ML) is revolutionizing chemical synthesis and discovery. For amide scaffolds, ML models are being developed to predict reaction outcomes, such as yield and conversion rates, thereby accelerating the optimization of synthesis protocols. pku.edu.cnrsc.orgnih.gov

Researchers have successfully used ML algorithms, like random forest, trained on small, high-throughput experimental datasets of amide bond formation reactions to predict conversion rates with high accuracy (R² > 0.95). pku.edu.cn These models use quantum chemically derived molecular descriptors as inputs to capture the electronic and steric features of the reactants. pku.edu.cn By analyzing feature importance with methods like SHAP (Shapley Additive Explanations), these models can identify the key molecular factors that influence reaction success. pku.edu.cn

Deep learning, a subset of ML, is also being applied to predict the efficiency of peptide synthesis, which is fundamentally a series of amide bond formations. amidetech.com By analyzing analytical data from thousands of individual coupling reactions, deep neural networks can learn to predict the success of each step based on the growing peptide sequence and reaction parameters. amidetech.com

Despite promising results on specific datasets, a significant challenge is the generalization of these models to diverse, literature-derived datasets of amide coupling reactions. nih.gov Issues such as "reactivity cliffs" (where a small structural change leads to a large change in yield) and uncertainty in reported yields can limit predictive accuracy. nih.gov Future work will focus on developing more robust models that are sensitive to subtle structural variances while being resilient to data noise, ultimately enabling reliable in silico screening and optimization of amide synthesis. nih.govnih.gov

Table 2: Machine Learning Applications for Amide Synthesis Prediction

| ML Model/Algorithm | Application | Key Finding | Citation |

|---|---|---|---|

| Random Forest | Prediction of amide bond synthesis conversion rate | Achieved high predictive performance (R² > 0.95) on small experimental datasets. | pku.edu.cn |

| Deep Neural Network | Prediction of Fmoc deprotection efficiency in peptide synthesis | Predicted outcomes of deprotection reactions with less than 6% error. | amidetech.com |

Exploration of this compound in Materials with Specific Optical or Electronic Properties

The rigid, aromatic-rich structure of this compound makes it and its derivatives interesting candidates for materials science applications, particularly in optics and electronics.

Research into related compounds has shown that the amide scaffold can be a component of luminescent materials. For instance, a novel ligand, N-benzyl-2-{2′-[(benzyl-methyl-carbamoyl)-methoxy]-biphenyl-2-yloxy}-N-methyl-acetamide, was synthesized and used to form complexes with lanthanide ions like Europium(III). researchgate.net The resulting complex exhibited characteristic red emission under UV excitation, demonstrating that the amide-based ligand can effectively sensitize the lanthanide ion's luminescence. researchgate.net The formation of a 2D supramolecular network through π-π stacking interactions in the crystal structure further highlights its potential in creating organized molecular materials. researchgate.net

Modifications to the aromatic groups can tune the optical properties. For example, replacing a benzyl group with a naphthyl group in similar acetamide (B32628) structures is known to shift the fluorescence emission spectra, offering a strategy to control the light-emitting characteristics of new materials. N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide itself is considered a candidate for exploration in polymeric materials due to its structure. smolecule.com

While the specific electronic properties of this compound are not extensively documented, the general class of 2,2-diphenylacetamide (B1584570) serves as a versatile intermediate in the synthesis of pharmaceutically active molecules, indicating the scaffold's ability to be incorporated into larger, functional systems. The refractive index of structurally related compounds has been reported, reflecting their interaction with light and providing basic data for optical material design. Future research is likely to focus on synthesizing polymers or metal-organic frameworks incorporating this amide to explore its potential in applications such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optics.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-benzyl-2,2-diphenylacetamide with high purity?

Answer:

The synthesis typically involves a two-step process:

Acylation of benzylamine with 2,2-diphenylacetyl chloride under anhydrous conditions. Friedel-Crafts acylation methods (using catalysts like AlCl₃) can be adapted for analogous compounds .

Reaction optimization : Key parameters include temperature (60–80°C), solvent choice (dry dichloromethane or THF), and stoichiometric control (1:1.2 molar ratio of benzylamine to acyl chloride).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

- ¹H/¹³C NMR : Confirm benzyl (δ 4.5–4.7 ppm for –CH₂–) and diphenylacetamide (δ 7.2–7.6 ppm for aromatic protons; δ 170–175 ppm for carbonyl) groups .

- IR Spectroscopy : Detect amide C=O stretching (1640–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]⁺ at m/z 364.2 (calculated for C₂₁H₁₉NO₂) .

Advanced: How can crystallographic data inconsistencies be resolved during structure determination?

Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve disordered phenyl rings or hydrogen-bonding ambiguities. Apply restraints for thermal parameters (ADPs) in low-resolution datasets .

- Validation tools : Check for PLATON alerts (e.g., missed symmetry, voids) and validate hydrogen-bonding networks using Mercury or Olex2 .

- Data collection : Optimize crystal mounting (low-temperature N₂ stream) to minimize twinning, a common issue in diphenylacetamide derivatives .

Advanced: How should researchers address contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic results)?

Answer:

- Statistical rigor : Apply Duncan’s multiple range test (p < 0.05) to compare MIC (minimum inhibitory concentration) and IC₅₀ values across replicates. Use SPSS or R for ANOVA to identify outlier datasets .

- Dose-response curves : Validate cytotoxicity (e.g., MTT assay) at multiple concentrations (10–200 µg/mL) to distinguish between specific antimicrobial activity and nonspecific cell death .

Advanced: What computational strategies predict the binding mechanisms of this compound to antimicrobial targets?

Answer:

- Molecular docking : Use AutoDock Vina or GOLD to dock into AmpC β-lactamase or CYP51. Parameterize force fields (AMBER/CHARMM) for amide-protein interactions .

- Binding energy analysis : Prioritize poses with hydrogen bonds to key residues (e.g., TYR250, PRO304 in AmpC; HIS236 in CYP51). Low binding energy (ΔG < −5 kcal/mol) suggests strong inhibition potential .

Advanced: How do substituent variations (e.g., methyl vs. trifluoromethyl) impact the bioactivity of diphenylacetamide derivatives?

Answer:

- Comparative SAR studies :

Basic: What assays quantify the antioxidant potential of this compound?

Answer:

- FRAP assay : Measure Fe³⁺→Fe²⁺ reduction at 593 nm. Compare to ascorbic acid (AA) standards (e.g., 1.35 mM Fe(II)/g for the compound vs. 2.35 mM for AA) .

- DPPH/ABTS radical scavenging : Use EC₅₀ values (concentration for 50% scavenging) to assess potency. Note interference from amide protons in UV-Vis spectra .

Basic: How is cytotoxic activity evaluated against cancer cell lines?

Answer:

- MTT assay : Incubate with HeLa or MCF-7 cells for 24–48 hrs. Calculate IC₅₀ via nonlinear regression (GraphPad Prism). For example, IC₅₀ = 54.7% at 100 µg/mL .

- Selectivity index (SI) : Compare IC₅₀ values for cancer vs. normal cells (e.g., HEK293) to assess therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.